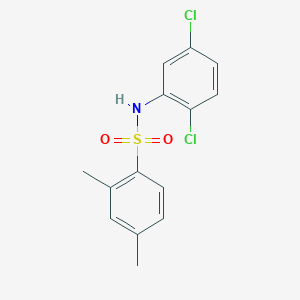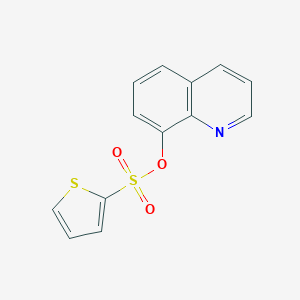
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(2-chlorobenzoyl)-4-fluoro-2-methylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(2-chlorobenzoyl)-4-fluoro-2-methylbenzenesulfonamide, also known as AMG 900, is a small molecule inhibitor of the mitotic checkpoint kinase Mps1. It is an important compound in cancer research as it has been found to have potential as an anticancer agent. The purpose of
Wirkmechanismus
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(2-chlorobenzoyl)-4-fluoro-2-methylbenzenesulfonamide 900 targets the mitotic checkpoint kinase Mps1, which is involved in the regulation of the spindle checkpoint during cell division. By inhibiting Mps1, this compound 900 disrupts the proper functioning of the spindle checkpoint and leads to the accumulation of cells with abnormal chromosomes. This ultimately results in cell death and the inhibition of tumor growth.
Biochemical and Physiological Effects:
This compound 900 has been found to induce mitotic arrest and apoptosis in cancer cells. It has also been shown to inhibit the growth of cancer stem cells, which are thought to be responsible for tumor initiation and recurrence. In addition, this compound 900 has been found to have minimal toxicity in normal cells, making it a promising candidate for cancer therapy.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(2-chlorobenzoyl)-4-fluoro-2-methylbenzenesulfonamide 900 is its specificity for Mps1, which makes it a useful tool for studying the role of Mps1 in cell division and cancer. However, one limitation of this compound 900 is its low solubility, which can make it difficult to work with in lab experiments.
Zukünftige Richtungen
There are several future directions for research on N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(2-chlorobenzoyl)-4-fluoro-2-methylbenzenesulfonamide 900. One area of interest is the development of more soluble analogs of this compound 900 to improve its efficacy and ease of use in lab experiments. Another direction is the investigation of the combination of this compound 900 with other anticancer agents to enhance its therapeutic potential. Finally, the clinical development of this compound 900 as a cancer therapy is an important future direction, as it has shown promise in preclinical studies.
Synthesemethoden
The synthesis of N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(2-chlorobenzoyl)-4-fluoro-2-methylbenzenesulfonamide 900 involves a multi-step process that includes the reaction of 3-acetyl-2-methyl-1-benzofuran-5-carboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 4-fluoro-2-methylbenzenesulfonamide to form the corresponding sulfonamide. Finally, the sulfonamide is reacted with 2-chlorobenzoyl chloride to form this compound 900.
Wissenschaftliche Forschungsanwendungen
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(2-chlorobenzoyl)-4-fluoro-2-methylbenzenesulfonamide 900 has been extensively studied for its potential as an anticancer agent. It has been found to be effective against a range of cancer cell lines, including breast, lung, and prostate cancer cells. In preclinical studies, this compound 900 has been shown to inhibit the growth of tumors in mouse models. It has also been found to enhance the efficacy of other anticancer agents, such as taxanes and platinum compounds.
Eigenschaften
Molekularformel |
C25H19ClFNO5S |
|---|---|
Molekulargewicht |
499.9 g/mol |
IUPAC-Name |
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-2-chloro-N-(4-fluoro-2-methylphenyl)sulfonylbenzamide |
InChI |
InChI=1S/C25H19ClFNO5S/c1-14-12-17(27)8-11-23(14)34(31,32)28(25(30)19-6-4-5-7-21(19)26)18-9-10-22-20(13-18)24(15(2)29)16(3)33-22/h4-13H,1-3H3 |
InChI-Schlüssel |
GLVMPRVCOUSIAY-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)N(C2=CC3=C(C=C2)OC(=C3C(=O)C)C)C(=O)C4=CC=CC=C4Cl |
Kanonische SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)N(C2=CC3=C(C=C2)OC(=C3C(=O)C)C)C(=O)C4=CC=CC=C4Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-chlorophenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-4-sulfonamide](/img/structure/B280751.png)

![N-[4-hydroxy-3-(1H-1,2,4-triazol-3-ylsulfanyl)phenyl]-2,3,5,6-tetramethylbenzenesulfonamide](/img/structure/B280755.png)

![Ethyl 2-phenyl-5-{[(2,3,5,6-tetramethylphenyl)sulfonyl]amino}-1-benzofuran-3-carboxylate](/img/structure/B280757.png)
![N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]-5-tert-butyl-2,3-dimethylbenzenesulfonamide](/img/structure/B280759.png)

![N-{3-[(2,4-dimethylphenyl)sulfanyl]-4-hydroxy-1-naphthyl}-4-methylbenzenesulfonamide](/img/structure/B280762.png)
![N-{3-[(2,4-dimethylphenyl)sulfanyl]-4-hydroxy-1-naphthyl}benzenesulfonamide](/img/structure/B280763.png)
![Methyl 2-methyl-5-[(8-quinolinylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate](/img/structure/B280767.png)
![4-fluoro-N-[4-hydroxy-3-(phenylthio)-1-naphthyl]benzenesulfonamide](/img/structure/B280769.png)
![N-[3-(benzylsulfanyl)-4-hydroxy-1-naphthyl]-4-methylbenzenesulfonamide](/img/structure/B280771.png)
![N-[4-hydroxy-3-(phenylsulfanyl)-1-naphthyl]benzenesulfonamide](/img/structure/B280773.png)
![4-fluoro-N-[4-hydroxy-3-(1H-1,2,4-triazol-3-ylsulfanyl)phenyl]-2-methylbenzenesulfonamide](/img/structure/B280774.png)
